molecular formula C8H8BrClN2 B13548461 1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine

1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine

Katalognummer: B13548461
Molekulargewicht: 247.52 g/mol
InChI-Schlüssel: IDWPGDXZPHBXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H8BrClN2. It is a cyclopropane derivative with a substituted pyridine ring, making it a compound of interest in various fields of chemical research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method involves the reaction of 5-bromo-2-chloropyridine with cyclopropanamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate can be used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
  • 1-(5-Bromo-2-pyridinyl)cyclopropan-1-amine dihydrochloride
  • Cyclopropanamine, 1-(5-bromo-2-pyrimidinyl)-, hydrochloride

Uniqueness

1-(5-Bromo-2-chloropyridin-4-yl)cyclopropan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H8BrClN2

Molekulargewicht

247.52 g/mol

IUPAC-Name

1-(5-bromo-2-chloropyridin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H8BrClN2/c9-6-4-12-7(10)3-5(6)8(11)1-2-8/h3-4H,1-2,11H2

InChI-Schlüssel

IDWPGDXZPHBXRO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC(=NC=C2Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.